Technical Whitepaper: Synthesis, Properties, and Applications of 3,5-Dimethoxy-beta-methyl-beta-nitrostyrene
Technical Whitepaper: Synthesis, Properties, and Applications of 3,5-Dimethoxy-beta-methyl-beta-nitrostyrene
Executive Summary
3,5-Dimethoxy-beta-methyl-beta-nitrostyrene (IUPAC: 1-(3,5-dimethoxyphenyl)-2-nitropropene) is a highly versatile, electron-rich conjugated nitroalkene. In the realm of organic synthesis and medicinal chemistry, it serves as a critical intermediate, primarily functioning as a Michael acceptor and a direct precursor to substituted phenethylamines and amphetamines[1]. By leveraging the electron-withdrawing nature of the nitro group conjugated with the aromatic ring, this compound facilitates a variety of downstream transformations, most notably its reduction to 3,5-dimethoxyamphetamine (3,5-DMA), a compound of interest in neuropharmacological and receptor-binding studies[2].
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthesis via the Henry reaction, and downstream reduction protocols for this specific nitrostyrene derivative.
Physicochemical Profile
Understanding the baseline physical properties of 1-(3,5-dimethoxyphenyl)-2-nitropropene is essential for analytical verification and safe handling during synthesis. The data below summarizes its key characteristics.
| Property | Value |
| IUPAC Name | 1-(3,5-Dimethoxyphenyl)-2-nitropropene |
| Common Synonyms | 3,5-Dimethoxy-β-methyl-β-nitrostyrene; 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene |
| CAS Registry Number | 18917-76-5 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| Melting Point | ~87 °C |
| Boiling Point | 358 °C at 760 mmHg |
| Appearance | Yellow to orange crystalline solid |
Synthesis: The Henry (Nitroaldol) Condensation
Mechanistic Causality & Thermodynamic Control
The synthesis of 3,5-dimethoxy-beta-methyl-beta-nitrostyrene is achieved via a Henry reaction (nitroaldol condensation) between 3,5-dimethoxybenzaldehyde and nitroethane[3]. The choice of catalyst—typically ammonium acetate or a primary amine (like n-butylamine) in glacial acetic acid—is highly deliberate.
The weak base deprotonates the alpha-carbon of nitroethane, forming a resonance-stabilized nitronate ion that attacks the electrophilic carbonyl carbon of the benzaldehyde. This forms a β-nitroalcohol intermediate. The slightly acidic environment provided by the acetic acid (or the ammonium ion) subsequently catalyzes the dehydration of this intermediate. Because the elimination of water is reversible, driving the reaction under reflux conditions thermodynamically favors the formation of the highly conjugated (E)-nitrostyrene isomer, which provides maximum orbital overlap between the aromatic ring, the alkene, and the nitro group[3].
Experimental Protocol: Nitroaldol Condensation
Self-Validating System: The reaction's progress can be visually tracked. The initial mixture is a pale solution that deepens into a rich, dark orange/red upon the formation of the conjugated nitrostyrene. The sudden precipitation of bright yellow crystals upon aqueous workup confirms successful dehydration.
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Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 molar equivalent of 3,5-dimethoxybenzaldehyde in a slight excess of nitroethane (approx. 1.2 to 1.5 equivalents).
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Catalysis: Add 0.2 equivalents of anhydrous ammonium acetate (or a catalytic amount of n-butylamine and glacial acetic acid).
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Reflux: Heat the mixture to a gentle reflux (approx. 100–110 °C) under an inert atmosphere for 4 to 6 hours.
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Workup: Remove the heat source and allow the mixture to cool to room temperature. Pour the dark orange solution into crushed ice/water with vigorous stirring.
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Isolation: Bright yellow crystals of 1-(3,5-dimethoxyphenyl)-2-nitropropene will precipitate. Filter the solids under vacuum, wash with cold distilled water, and recrystallize from hot isopropanol (IPA) to yield the pure (E)-isomer.
Workflow of the Henry condensation yielding the target nitrostyrene.
Downstream Derivatization: Reduction to 3,5-Dimethoxyamphetamine
Mechanistic Causality: Reagent Selection
To convert the nitrostyrene into the corresponding primary amine (3,5-DMA), the reducing agent must be capable of reducing both the conjugated carbon-carbon double bond and the nitro group[1][2]. Milder agents like Sodium Borohydride (
Experimental Protocol: LAH Reduction & Fieser Workup
Self-Validating System: The critical step in this protocol is the "Fieser Quench." Improper quenching of LAH results in a highly unmanageable, gelatinous aluminum hydroxide emulsion that traps the product. A correct Fieser quench yields stark white, granular salts that filter effortlessly, validating the stoichiometric accuracy of the workup.
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Preparation: Suspend 1.5 molar equivalents of LAH in anhydrous Tetrahydrofuran (THF) in a multi-neck flask under dry
or Argon. Chill to 0 °C using an ice bath. -
Addition: Dissolve the 1-(3,5-dimethoxyphenyl)-2-nitropropene in anhydrous THF. Add this solution dropwise to the LAH suspension. The mixture will vigorously evolve hydrogen gas.
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Reduction: Once addition is complete, remove the ice bath and bring the reaction to a gentle reflux for 4 hours to ensure complete reduction of all intermediates[2].
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Fieser Quench: Cool the flask back to 0 °C. For every
grams of LAH used, sequentially and cautiously add:- mL of distilled water.
- mL of 15% aqueous NaOH solution.
- mL of distilled water. Stir vigorously until the gray reaction mixture transforms into a suspension of crisp, white granular salts.
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Extraction & Salting: Filter the granular salts and wash them with fresh THF. Concentrate the filtrate under reduced pressure to yield the crude 3,5-DMA freebase oil. Dissolve the oil in anhydrous diethyl ether and bubble dry HCl gas through the solution to precipitate 3,5-DMA hydrochloride as a white crystalline powder.
Step-by-step reduction of the nitrostyrene to 3,5-DMA using LAH.
Analytical Characterization
Verification of the final amine (and its regioisomeric purity) is critical, as dimethoxyamphetamines exhibit very similar mass spectra[2].
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GC-MS: Gas Chromatography-Mass Spectrometry is required to differentiate 3,5-DMA from other positional isomers (e.g., 2,5-DMA or 3,4-DMA). The fragmentation pattern will show a distinct base peak corresponding to the alpha-cleavage of the amine.
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NMR Spectroscopy:
-NMR will confirm the meta-substitution pattern on the aromatic ring. The two aromatic protons in the 3,5-dimethoxy configuration will appear as a distinct multiplet or broad singlet, confirming that no undesired electrophilic aromatic substitution occurred during synthesis.
Safety & Handling
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Nitrostyrenes: Compounds like 1-(3,5-dimethoxyphenyl)-2-nitropropene are potent Michael acceptors. They can act as skin sensitizers and respiratory irritants. Always handle inside a certified fume hood.
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Lithium Aluminum Hydride (LAH): LAH is highly pyrophoric and reacts violently with moisture to release flammable hydrogen gas. All glassware must be oven-dried, and reactions must be conducted under an inert atmosphere.
References
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Bringmann, G., et al. (2010). Total Synthesis of the N,C-Coupled Naphthylisoquinoline Alkaloids Ancistrocladinium A and B and Related Analogues. Journal of the American Chemical Society, 132(3):1151-8.
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Clark, C. R., et al. (1998). Liquid Chromatographic and Mass Spectral Methods of Identification for Regioisomeric Dimethoxyamphetamines and Brominated Dimeth. Journal of Chromatographic Science, Vol. 36.
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Echemi Chemical Database. 1,3-DIMETHOXY-5-(2-NITROPROP-1-ENYL)BENZENE (CAS 18917-76-5) Properties.
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Wikipedia. 3C-BZ (4-benzyloxy-3,5-dimethoxyamphetamine).
